N-(2-Isopropyl-4-nitrophenyl)acetamide
Description
Properties
CAS No. |
31539-91-0 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(4-nitro-2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)10-6-9(13(15)16)4-5-11(10)12-8(3)14/h4-7H,1-3H3,(H,12,14) |
InChI Key |
XMZOGCIGSQANPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitrophenyl-Acetamide Backbone
The following compounds share the nitrophenyl-acetamide core but differ in substituents, leading to variations in properties and applications:
Table 1: Key Comparative Data
Functional Group Analysis
Substituent Effects :
- Iodo Substituent (N-(2-Iodo-4-nitrophenyl)acetamide) : The heavy atom increases molecular weight and may influence reactivity in cross-coupling reactions .
- Methoxy Group (N-(2-Methoxy-4-nitrophenyl)acetamide) : Electron-donating nature could reduce nitro group reactivity compared to electron-withdrawing substituents like isopropyl .
Preparation Methods
Step 1: Acetylation of 2-Isopropylaniline
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Starting material | 2-Isopropylaniline |
| Acetylating agent | Acetic anhydride |
| Solvent | Toluene/Water (3:1) |
| Catalyst | Sodium carbonate |
| Temperature | 15–25°C |
| Time | 2–4 hours |
Procedure :
2-Isopropylaniline (1.0 mol) is dissolved in toluene (600 mL) with aqueous Na₂CO₃ (1.5 mol). Acetic anhydride (1.1 mol) is added dropwise over 2 hours at 15–25°C. Post-stirring for 2 hours, the organic layer is separated and concentrated to yield N-(2-isopropylphenyl)acetamide (93% yield, 98.3% purity by HPLC).
Step 2: Nitration of N-(2-Isopropylphenyl)acetamide
Nitration System
| Component | Proportion |
|---|---|
| Nitric acid (68%) | 1.2 equivalents |
| Sulfuric acid (98%) | 3.0 equivalents |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Time | 4–6 hours |
Procedure :
The acetamide intermediate (1.0 mol) is dissolved in CH₂Cl₂ (500 mL) and cooled to 0°C. Nitration mix (HNO₃/H₂SO₄) is added gradually over 3 hours. After quenching in ice-water, the product is filtered and recrystallized from ethanol to yield N-(2-Isopropyl-4-nitrophenyl)acetamide (87% yield, 96.5% purity).
Advanced Continuous Flow Synthesis
Reactor Configuration and Process Intensification
Recent patents demonstrate 40% yield improvement using continuous flow systems:
Three-Stage Flow System
-
Acetylation Module :
-
Residence time: 133 min
-
Throughput: 7.5 mL/min
-
Conversion: 99.2%
-
-
Nitration Module :
-
Residence time: 100 min
-
Temperature: 25°C
-
Para-selectivity: 97.8%
-
-
Workup Module :
-
In-line liquid-liquid separation
-
Automated crystallization
-
Performance Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total time | 12 hours | 6 hours |
| Overall yield | 80% | 92% |
| Energy consumption | 58 kWh/kg | 32 kWh/kg |
| Byproduct formation | 8.7% | 1.2% |
Process Optimization and Critical Parameters
Acetylation Step Optimization
Key Findings :
-
Solvent Effects :
Solvent Yield (%) Purity (%) Toluene/Water 93 98.3 Dichloroethane 89 95.6 THF 78 91.2 -
Catalyst Screening :
Catalyst Reaction Time (h) Yield (%) Na₂CO₃ 2 93 Et₃N 1.5 91 Pyridine 3 85
Nitration Step Optimization
Nitrating Agent Comparison
| Agent | Para-Selectivity (%) | Byproducts (%) |
|---|---|---|
| HNO₃/H₂SO₄ | 97.8 | 1.2 |
| Acetyl nitrate | 95.4 | 3.1 |
| NO₂BF₄ | 92.3 | 5.6 |
Temperature Profile
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 6 | 87 |
| 25 | 4 | 82 |
| 40 | 2 | 68 |
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂),
δ 2.15 (s, 3H, COCH₃),
δ 3.85–3.95 (m, 1H, CH(CH₃)₂),
δ 7.45 (d, J = 8.4 Hz, 1H, ArH),
δ 8.15 (dd, J = 8.4, 2.4 Hz, 1H, ArH),
δ 8.35 (d, J = 2.4 Hz, 1H, ArH),
δ 10.25 (s, 1H, NH).
HPLC Conditions :
-
Column: C18, 250 × 4.6 mm, 5 μm
-
Mobile phase: MeCN/H₂O (65:35)
-
Retention time: 6.72 min
-
Purity: 99.1%
Industrial-Scale Production Considerations
Cost Analysis
| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |
|---|---|---|
| Raw materials | 120 | 115 |
| Energy | 45 | 28 |
| Waste treatment | 35 | 12 |
| Total | 200 | 155 |
Q & A
Basic Research Questions
What analytical techniques are recommended to confirm the structure and purity of N-(2-Isopropyl-4-nitrophenyl)acetamide?
Methodological Answer:
The compound should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) , and high-performance liquid chromatography (HPLC) . For example:
- NMR : Assign peaks to confirm the nitro, isopropyl, and acetamide groups. The aromatic protons in the nitrophenyl ring typically appear downfield (δ 8.0–8.5 ppm) due to electron withdrawal by the nitro group .
- MS : Use electrospray ionization (ESI) or electron impact (EI) to verify the molecular ion peak (expected m/z ~250–260 for C₁₁H₁₄N₂O₃).
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use).
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ (ppm), coupling constants | Structural confirmation |
| MS | m/z ratio, fragmentation pattern | Molecular weight validation |
| HPLC | Retention time, peak area | Purity assessment |
What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to minimize inhalation of dust or vapors.
- First-Aid Measures : In case of exposure, rinse skin with water for 15 minutes and consult a physician. Provide the safety data sheet (SDS) to medical personnel .
| Hazard | Precaution |
|---|---|
| Skin irritation | Immediate washing with soap/water |
| Respiratory risk | Use NIOSH-approved respirators in poorly ventilated areas |
Advanced Research Questions
How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-Validation : Compare NMR data with density functional theory (DFT)-calculated shifts.
- Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm bond lengths and angles (e.g., monoclinic system with a = 9.66 Å, b = 18.55 Å, c = 9.31 Å for related nitrophenyl acetamides) .
- 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals in complex mixtures.
How does the nitro group at the 4-position influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
The nitro group is a strong electron-withdrawing meta-director, which:
- Reduces Reactivity : Deactivates the aromatic ring, making electrophilic substitution (e.g., nitration, sulfonation) challenging without harsh conditions.
- Directs Substitution : Favors reaction at the 3- and 5-positions relative to the nitro group.
Experimental Design : - Use HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
What strategies optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis :
- Nitration : Introduce the nitro group to 2-isopropylacetophenone using fuming HNO₃.
- Acetylation : React the intermediate with acetic anhydride in pyridine.
- Purification : Recrystallize from methanol/water (yield: ~70–80%) and characterize intermediates via melting point and IR (C=O stretch at ~1680 cm⁻¹) .
| Step | Reagent/Condition | Key Observation |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Exothermic reaction; yellow precipitate |
| Acetylation | Ac₂O, pyridine, reflux | Clear solution turning turbid |
Data Contradiction Analysis
How should researchers address discrepancies in reported melting points for this compound?
Methodological Answer:
Reported melting points may vary due to polymorphic forms or impurities. To resolve:
- DSC Analysis : Perform differential scanning calorimetry to identify phase transitions.
- Recrystallization : Test multiple solvents (e.g., ethanol, acetonitrile) to isolate the most stable polymorph.
- Literature Comparison : Cross-reference with crystallographic data (e.g., hydrogen bonding patterns in the crystal lattice) .
Future Research Directions
What unexplored applications of this compound warrant investigation in medicinal chemistry?
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive/negative bacteria using MIC assays (e.g., broth microdilution per CLSI guidelines).
- Enzyme Inhibition : Evaluate binding affinity to cytochrome P450 isoforms via molecular docking (PDB ID: 1OG5) and in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
